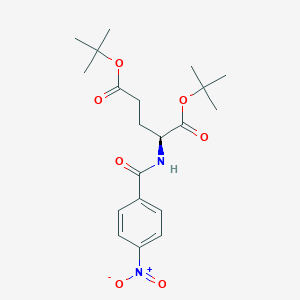
Di-tert-butyl N-(4-nitrobenzoyl)-L-glutamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Di-tert-butyl N-(4-nitrobenzoyl)-L-glutamate is a chemical compound that belongs to the class of glutamic acid derivatives It is characterized by the presence of a nitrobenzoyl group attached to the glutamate backbone, with tert-butyl groups providing steric protection
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Di-tert-butyl N-(4-nitrobenzoyl)-L-glutamate typically involves the reaction of di-tert-butyl dicarbonate with 4-nitrobenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure consistency and efficiency. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Di-tert-butyl N-(4-nitrobenzoyl)-L-glutamate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The tert-butyl groups can be replaced by other functional groups through nucleophilic substitution reactions.
Hydrolysis: The ester bonds in the compound can be hydrolyzed to yield the corresponding carboxylic acids
Common Reagents and Conditions
Oxidation: Common reagents include hydrogenation catalysts such as palladium on carbon (Pd/C).
Substitution: Reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA) are used for nucleophilic substitution.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH), are employed for hydrolysis reactions
Major Products
Reduction: The major product is the corresponding amino derivative.
Substitution: The products depend on the substituents introduced.
Hydrolysis: The major products are the corresponding carboxylic acids
Aplicaciones Científicas De Investigación
Di-tert-butyl N-(4-nitrobenzoyl)-L-glutamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amino acids.
Biology: Investigated for its potential role in enzyme inhibition and protein modification.
Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of Di-tert-butyl N-(4-nitrobenzoyl)-L-glutamate involves its interaction with specific molecular targets. The nitrobenzoyl group can undergo reduction to form reactive intermediates that interact with biological molecules. The tert-butyl groups provide steric protection, influencing the compound’s reactivity and stability. The pathways involved include nucleophilic attack and subsequent formation of covalent bonds with target molecules .
Comparación Con Compuestos Similares
Similar Compounds
Di-tert-butyl N-(4-aminobenzoyl)-L-glutamate: Similar structure but with an amino group instead of a nitro group.
Di-tert-butyl N-(4-methylbenzoyl)-L-glutamate: Contains a methyl group instead of a nitro group.
Di-tert-butyl N-(4-chlorobenzoyl)-L-glutamate: Features a chloro group instead of a nitro group.
Uniqueness
Di-tert-butyl N-(4-nitrobenzoyl)-L-glutamate is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity.
Propiedades
Número CAS |
88050-23-1 |
|---|---|
Fórmula molecular |
C20H28N2O7 |
Peso molecular |
408.4 g/mol |
Nombre IUPAC |
ditert-butyl (2S)-2-[(4-nitrobenzoyl)amino]pentanedioate |
InChI |
InChI=1S/C20H28N2O7/c1-19(2,3)28-16(23)12-11-15(18(25)29-20(4,5)6)21-17(24)13-7-9-14(10-8-13)22(26)27/h7-10,15H,11-12H2,1-6H3,(H,21,24)/t15-/m0/s1 |
Clave InChI |
FEQYGXQRTIOWPK-HNNXBMFYSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)CC[C@@H](C(=O)OC(C)(C)C)NC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
SMILES canónico |
CC(C)(C)OC(=O)CCC(C(=O)OC(C)(C)C)NC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Thiabicyclo[3.2.1]octan-3-ol](/img/structure/B14379216.png)
![3-[2,2,2-Trichloro-1-(1H-1,2,4-triazol-1-yl)ethyl]pentane-2,4-dione](/img/structure/B14379223.png)
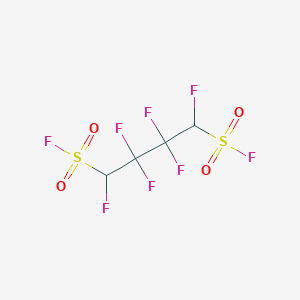
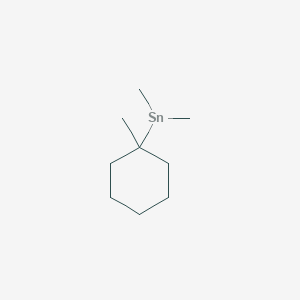

![N'-Butyl-N-(3-{2-[(diaminomethylidene)amino]-1,3-thiazol-4-yl}phenyl)methanimidamide](/img/structure/B14379238.png)
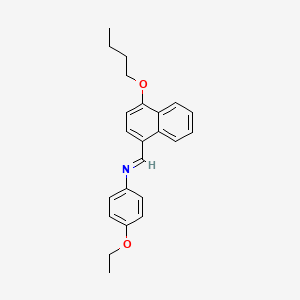
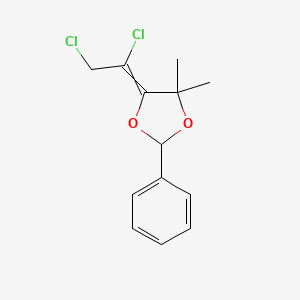
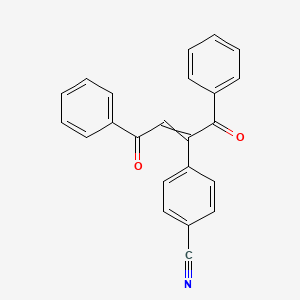
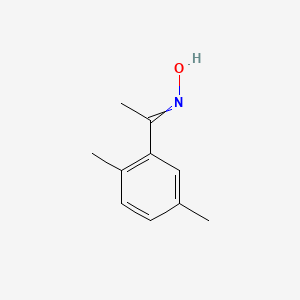
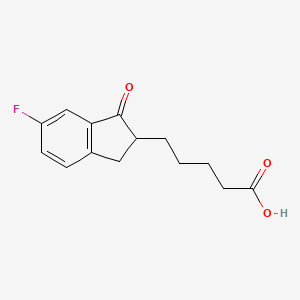
![O-[(3,5-Dichlorothiophen-2-yl)methyl]hydroxylamine](/img/structure/B14379284.png)
![6-{[4-(4-Methylphenyl)butyl]amino}hexanamide](/img/structure/B14379291.png)

